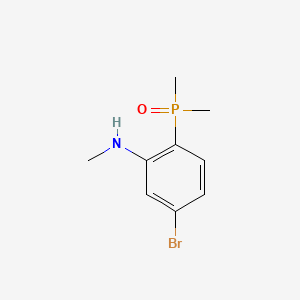
(4-Bromo-2-(methylamino)phenyl)dimethylphosphine oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Bromo-2-(methylamino)phenyl)dimethylphosphine oxide is a chemical compound with the molecular formula C9H13BrNOP and a molecular weight of 262.09 g/mol . It is characterized by the presence of a bromine atom, a methylamino group, and a dimethylphosphine oxide group attached to a phenyl ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2-(methylamino)phenyl)dimethylphosphine oxide typically involves the following steps:
Amination: The addition of a methylamino group to the brominated phenyl ring.
Phosphorylation: The attachment of a dimethylphosphine oxide group to the aminated phenyl ring.
Industrial Production Methods
化学反応の分析
Types of Reactions
(4-Bromo-2-(methylamino)phenyl)dimethylphosphine oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The bromine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while substitution can result in derivatives with different functional groups.
科学的研究の応用
(4-Bromo-2-(methylamino)phenyl)dimethylphosphine oxide has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (4-Bromo-2-(methylamino)phenyl)dimethylphosphine oxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- (4-Chloro-2-(methylamino)phenyl)dimethylphosphine oxide
- (4-Fluoro-2-(methylamino)phenyl)dimethylphosphine oxide
- (4-Iodo-2-(methylamino)phenyl)dimethylphosphine oxide
Uniqueness
(4-Bromo-2-(methylamino)phenyl)dimethylphosphine oxide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to other halogenated analogs
特性
分子式 |
C9H13BrNOP |
|---|---|
分子量 |
262.08 g/mol |
IUPAC名 |
5-bromo-2-dimethylphosphoryl-N-methylaniline |
InChI |
InChI=1S/C9H13BrNOP/c1-11-8-6-7(10)4-5-9(8)13(2,3)12/h4-6,11H,1-3H3 |
InChIキー |
MWFAFTWMBWZJDC-UHFFFAOYSA-N |
正規SMILES |
CNC1=C(C=CC(=C1)Br)P(=O)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















